Dehydrocorydaline nitrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

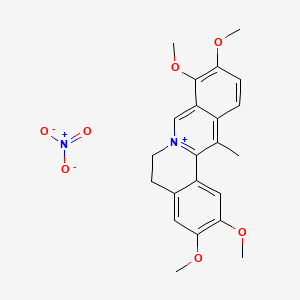

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO4.NO3/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;2-1(3)4/h6-7,10-12H,8-9H2,1-5H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZFYGAXGATDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dehydrocorydaline Nitrate: A Technical Guide to its Discovery, Isolation, and Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocorydaline (DHC), a protoberberine alkaloid isolated from the traditional Chinese medicinal plant Corydalis, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of dehydrocorydaline, with a focus on its nitrate salt. It details comprehensive experimental protocols for extraction, purification, and quantification. Furthermore, this guide elucidates the multifaceted role of dehydrocorydaline in modulating key cellular signaling pathways, including the MEK1/2-ERK1/2, TGF-β/SMAD, and NF-κB cascades. Quantitative data from various studies are summarized, and the intricate signaling networks are visualized through detailed diagrams to support further research and drug development endeavors.

Discovery and Isolation of Dehydrocorydaline from Corydalis

Dehydrocorydaline is a prominent alkaloid found in the tubers of various Corydalis species, including Corydalis yanhusuo, Corydalis tuber, and Corydalis turtschaninovii[1]. Its isolation is often part of the broader extraction of total alkaloids from the plant material. While dehydrocorydaline itself is naturally occurring, the nitrate salt is a commercially available derivative. There is a lack of specific published protocols for the direct synthesis of dehydrocorydaline nitrate; it is likely prepared through standard salt formation reactions with nitric acid.

Extraction of Total Alkaloids from Corydalis yanhusuo

An optimized reflux extraction method has been established to efficiently extract total alkaloids, including dehydrocorydaline, from the coarse powder of Corydalis yanhusuo tubers.[2][3]

Purification of Dehydrocorydaline

High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective technique for the purification of dehydrocorydaline from crude alkaloid extracts.[4]

Quantitative Data

The following tables summarize quantitative data related to the isolation and biological activity of dehydrocorydaline.

Table 1: Isolation and Purification of Dehydrocorydaline

| Method | Starting Material | Parameter | Value | Reference |

| Reflux Extraction | 500 g C. yanhusuo coarse powder | Optimal Ethanol Conc. | 70% | [2][3] |

| Optimal pH (with ammonia) | 10 | [2][3] | ||

| Liquid-Solid Ratio | 20:1 | [2][3] | ||

| Extraction Time | 60 min (refluxed twice) | [2][3] | ||

| Macroporous Resin | Purified Total Alkaloids | Dehydrocorydaline Content | 13.11% | [2] |

| HSCCC | 50 mg Crude Extract of Corydalis Rhizoma | Yield of Dehydrocorydaline | 7.1 mg | [4] |

| Purity of Dehydrocorydaline | 98.9% (by HPLC) | [4] |

Table 2: Biological Activity of Dehydrocorydaline

| Cell Line | Assay | Parameter | Value | Reference |

| A375 (Melanoma) | MTT Assay (48h) | IC50 | 39.73 µM | [1] |

| MV3 (Melanoma) | MTT Assay (48h) | IC50 | 42.34 µM | [1] |

| PIG1 (Normal) | MTT Assay (48h) | IC50 | 262.6 µM | [1] |

| MCF-7 (Breast Cancer) | MTT Assay | Proliferation Inhibition | Dose-dependent | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, quantification, and biological characterization of dehydrocorydaline.

Protocol for Extraction of Total Alkaloids from Corydalis yanhusuo

This protocol is adapted from an optimized method for reflux extraction.[2][3]

-

Preparation of Plant Material: Weigh 500 g of coarse powder (50 mesh) of Corydalis yanhusuo tubers.

-

Solvent Preparation: Prepare a 70% ethanol solution and adjust the pH to 10 using diluted ammonia.

-

Reflux Extraction:

-

Add the C. yanhusuo powder to a suitable flask with 20 times its weight of the prepared solvent.

-

Heat the mixture to reflux for 60 minutes.

-

Filter the mixture to collect the filtrate.

-

Repeat the reflux extraction with fresh solvent for another 60 minutes.

-

-

Solvent Recovery: Combine the filtrates from both extractions and recover the ethanol using a rotary evaporator.

-

Final Preparation: Dilute the resulting aqueous extract with water to a final volume of 1000 mL. This solution is now ready for purification.

Protocol for High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol is based on a method for the isolation of dehydrocorydaline from a crude extract of Corydalis Rhizoma.[4]

-

Solvent System Preparation: Prepare a two-phase solvent system consisting of chloroform-n-butanol-methanol-water at a ratio of 4:1:2:5 (v/v/v/v).

-

HSCCC Instrument Setup:

-

Fill the multilayer coiled column entirely with the upper (aqueous) stationary phase.

-

Set the rotary speed of the apparatus to 800 rpm.

-

Pump the lower (organic) mobile phase into the column at a flow rate of 10.0 mL/min.

-

-

Sample Injection: Once the system has reached hydrodynamic equilibrium, inject 50 mg of the crude extract dissolved in the solvent system.

-

Elution and Detection:

-

Continue elution for 30 minutes.

-

Monitor the effluent at a detection wavelength of 282 nm.

-

-

Fraction Collection and Analysis: Collect the fractions corresponding to the dehydrocorydaline peak and analyze for purity using HPLC-UV.

Protocol for Western Blot Analysis of ERK1/2 Phosphorylation

This is a general protocol for assessing the effect of dehydrocorydaline on MEK1/2-ERK1/2 signaling.

-

Cell Culture and Treatment:

-

Culture melanoma cells (e.g., A375) to 70-80% confluency.

-

Treat the cells with varying concentrations of dehydrocorydaline or a vehicle control (DMSO) for the desired time.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Protocol for NF-κB Nuclear Translocation Assay

This protocol describes a method to visualize and quantify the effect of dehydrocorydaline on the nuclear translocation of NF-κB p65.

-

Cell Culture and Treatment:

-

Seed cells (e.g., H9C2 cardiomyocytes) on glass coverslips in a 24-well plate.

-

Induce an inflammatory response (e.g., with LPS) in the presence or absence of dehydrocorydaline for the specified duration.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Capture images using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 using image analysis software (e.g., ImageJ). The ratio of nuclear to cytoplasmic fluorescence indicates the extent of translocation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by dehydrocorydaline and a typical experimental workflow for its isolation and analysis.

Dehydrocorydaline Experimental Workflow

Caption: Workflow for Dehydrocorydaline Isolation and Analysis.

Dehydrocorydaline Inhibition of the MEK1/2-ERK1/2 Signaling Pathway

Caption: DHC inhibits the MEK1/2-ERK1/2 pathway in melanoma.

Dehydrocorydaline Attenuation of the TGF-β/SMAD Signaling Pathway

Caption: DHC suppresses TGF-β/SMAD signaling in pulmonary fibrosis.

Dehydrocorydaline Modulation of the TRAF6/NF-κB Signaling Pathway

Caption: DHC protects against myocardial injury via the TRAF6/NF-κB pathway.

Conclusion

Dehydrocorydaline, an alkaloid readily isolated from Corydalis species, demonstrates significant potential as a therapeutic agent due to its ability to modulate multiple critical cellular signaling pathways. This guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation and analysis, and a summary of its biological activities. The elucidation of its mechanisms of action, particularly its inhibitory effects on pro-inflammatory and pro-proliferative pathways, provides a strong foundation for future research and development. Further investigation into the specific activities of its various salt forms, such as this compound, is warranted to fully explore its therapeutic potential.

References

- 1. Preparative isolation of alkaloids from Corydalis bungeana Turcz. by high-speed counter-current chromatography using stepwise elution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mobt3ath.com [mobt3ath.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Dehydrocorydaline Nitrate: A Technical Guide to Chemical Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline is a protoberberine alkaloid found in plants of the Corydalis genus, which has a long history of use in traditional medicine. As a quaternary ammonium salt, dehydrocorydaline nitrate exhibits various pharmacological activities, making it a compound of significant interest for modern drug discovery and development. This technical guide provides an in-depth overview of the chemical synthesis and purification methods for this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Synthesis of this compound

The total synthesis of dehydrocorydaline, a key intermediate for this compound, has been achieved through various strategies developed for protoberberine alkaloids. A notable approach involves a palladium-catalyzed enolate arylation combined with in situ methylation, which has been reported to produce dehydrocorydaline in a 47% yield.[1]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the chemical synthesis of this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

A detailed experimental protocol would require further investigation and optimization. However, a general procedure would likely involve:

-

Synthesis of the Isoquinoline Core: Palladium-catalyzed coupling of a suitable substituted isoquinoline precursor with a benzyl halide derivative.

-

Cyclization and Aromatization: Treatment with an acid catalyst to facilitate intramolecular cyclization, followed by an oxidation step to achieve the fully aromatic protoberberine core.

-

C-13 Methylation: Introduction of a methyl group at the C-13 position, potentially via an in situ methylation of an enolate intermediate.

-

Formation of this compound: Reaction of the synthesized dehydrocorydaline free base with nitric acid in a suitable solvent to precipitate the nitrate salt.

Purification of this compound

Purification of dehydrocorydaline, whether from natural sources or chemical synthesis, is crucial to obtain a high-purity product for research and development. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC), followed by recrystallization for the final salt form.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the purification of dehydrocorydaline. The methodology is typically developed at an analytical scale and then scaled up for preparative purposes.

General HPLC Purification Workflow:

Caption: General workflow for the preparative HPLC purification of dehydrocorydaline.

Experimental Protocol (Exemplary):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium acetate to improve peak shape.

-

Detection: UV detection at a wavelength where dehydrocorydaline has strong absorbance.

-

Procedure:

-

Develop an analytical method to determine the retention time of dehydrocorydaline.

-

Perform loading studies on the analytical column to determine the maximum sample amount.

-

Scale up the method to a preparative column.

-

Inject the crude dehydrocorydaline solution and collect fractions based on the UV chromatogram.

-

Analyze the purity of the collected fractions using the analytical HPLC method.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for the purification of alkaloids by preventing irreversible adsorption.

Experimental Protocol (Based on purification from Corydalis extract):

-

Two-Phase Solvent System: A common system is a mixture of chloroform, methanol, and dilute hydrochloric acid. The selection of the solvent system is critical and is based on the partition coefficient (K) of dehydrocorydaline.

-

Procedure:

-

The HSCCC column is filled with the stationary phase (typically the upper phase).

-

The apparatus is rotated, and the mobile phase (typically the lower phase) is pumped through the column.

-

Once hydrodynamic equilibrium is established, the sample solution is injected.

-

Fractions are collected and analyzed for purity by HPLC.

-

Quantitative Data for Purification from Natural Sources:

| Purification Method | Starting Material | Yield | Purity | Reference |

| HSCCC | Crude alkaloid extract from Corydalis bungeana | - | 94-99% | [2] |

| HSCCC | Crude extract from Corydalis saxicola | - | - | [3] |

Note: Specific yield for dehydrocorydaline was not detailed in the abstract.

Recrystallization

Recrystallization is a final purification step, particularly for obtaining the crystalline this compound salt.

Experimental Protocol (General):

-

Dissolve the purified dehydrocorydaline in a minimal amount of a suitable hot solvent.

-

Add a stoichiometric amount of nitric acid.

-

Allow the solution to cool slowly to promote the formation of well-defined crystals.

-

If necessary, an anti-solvent can be added to induce precipitation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

The choice of solvent is critical and needs to be determined experimentally to find a system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Conclusion

The chemical synthesis of this compound is achievable through multi-step sequences developed for protoberberine alkaloids. Purification of the final compound to a high degree of purity can be effectively accomplished using preparative HPLC or HSCCC, followed by recrystallization. This guide provides a foundational understanding of the key methodologies for researchers and professionals engaged in the study and development of this promising natural product derivative. Further research to establish detailed and optimized protocols for both synthesis and purification will be invaluable for advancing the therapeutic potential of this compound.

References

- 1. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative isolation of alkaloids from Corydalis bungeana Turcz. by high-speed counter-current chromatography using stepwise elution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Isolation of alkaloids from Corydalis saxicola by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of Dehydrocorydaline Nitrate

Dehydrocorydaline (DHC), an alkaloid isolated from Corydalis yanhusuo, is the primary active component of this compound.[1] It has demonstrated significant antitumor properties in various preclinical studies. This document provides a comprehensive overview of the methodologies used for its preliminary cytotoxicity screening and summarizes the key quantitative findings.

Quantitative Cytotoxicity Data

The cytotoxic and anti-proliferative effects of Dehydrocorydaline have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative measures are summarized below.

Table 1: IC50 Values of Dehydrocorydaline in Various Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |

| A375 | Malignant Melanoma | MTT | 48 hours | 39.73 | [2] |

| MV3 | Malignant Melanoma | MTT | 48 hours | 42.34 | [2] |

| PIG1 | Normal Melanocyte | MTT | 48 hours | 262.6 | [2] |

Note: The higher IC50 value in the normal PIG1 cell line suggests a degree of selectivity for cancer cells.

Table 2: Effects of Dehydrocorydaline on Cell Proliferation and Apoptosis in MDA-MB-231 Breast Cancer Cells

| Concentration (µM) | Inhibition of Proliferation (EdU Staining, 24h) | Apoptosis Rate (Annexin V-FITC/PI, 24h) | Reference |

| 10 | Significant Decrease | Not specified | [1] |

| 50 | Significant Decrease | Significant Increase | [1] |

| 100 | Significant Decrease | Significant Increase | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of cytotoxicity studies. The following protocols are based on methods reported in the cited literature.

Cell Lines and Culture Conditions

-

Cell Lines:

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Cell Viability Assays

These assays determine the effect of Dehydrocorydaline on cell viability and proliferation.

-

MTT Assay:

-

Seed cells (e.g., A375, MV3, PIG1) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[3]

-

Treat the cells with various concentrations of Dehydrocorydaline (e.g., 0, 20, 40, 80 µM) for a specified period (e.g., 48 hours).[2]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

-

Cell Counting Kit-8 (CCK-8) Assay:

-

Seed MDA-MB-231 cells in a 96-well plate.[1]

-

Treat with various concentrations of Dehydrocorydaline for the desired duration (e.g., 24, 48 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm.

-

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on cell cycle progression.

-

Treat cells (e.g., A375, MV3) with Dehydrocorydaline (e.g., 20, 40, 80 µM) for 48 hours.[2]

-

Harvest the cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at 4°C.

-

Wash the cells again with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]

Apoptosis Assay

Annexin V-FITC and PI staining are used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Treat MDA-MB-231 cells with Dehydrocorydaline for 24 hours.[1]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.[1]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in proliferation, apoptosis, and signaling pathways.

-

Treat cells with Dehydrocorydaline for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., CDK6, Cyclin D1, Bcl-2, Caspases, p-ERK, ERK) overnight at 4°C.[1][3]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the molecular mechanisms of Dehydrocorydaline's cytotoxic action.

References

- 1. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Dehydrocorydaline Nitrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline (DHC), a protoberberine alkaloid isolated from the tubers of Corydalis yanhusuo, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects. This technical guide provides a comprehensive summary of preliminary studies on the mechanism of action of dehydrocorydaline, with a focus on its impact on key cellular signaling pathways. The information presented is primarily based on in vitro and in vivo preclinical studies. Dehydrocorydaline is often formulated as a nitrate salt to enhance its solubility and bioavailability for research purposes. The biological activities are attributed to the dehydrocorydaline cation.

Core Mechanisms of Action: Modulation of Key Signaling Pathways

Current research indicates that dehydrocorydaline exerts its pharmacological effects by modulating several critical intracellular signaling cascades. These include pathways central to inflammation, cell proliferation, and fibrosis. The following sections detail the preliminary findings related to each of these pathways.

Inhibition of the TRAF6/NF-κB Signaling Pathway

Dehydrocorydaline has been shown to inhibit the TRAF6/NF-κB signaling pathway, a key regulator of inflammatory responses. In a model of sepsis-induced myocardial injury using H9C2 cardiomyocytes, DHC was found to decrease the expression of TNF receptor-associated factor 6 (TRAF6) and subsequently reduce the phosphorylation and nuclear translocation of the p65 subunit of NF-κB in a dose-dependent manner.[1][2][3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

| Cell Line/Model | Treatment | Target | Effect | Reference |

| H9C2 Cardiomyocytes | Dehydrocorydaline (5-20 µg/mL) | TRAF6 mRNA | Dose-dependent decrease | [1] |

| H9C2 Cardiomyocytes | Dehydrocorydaline (5-20 µg/mL) | p-NF-κB p65 | Dose-dependent decrease | [1][2] |

| C57BL/6 Mice (Sepsis Model) | Dehydrocorydaline | TRAF6 in heart tissue | Mitigation of sepsis-induced upregulation | [1] |

| H9C2 Cardiomyocytes | Dehydrocorydaline (10 µg/mL) on LPS-induced cells | IL-1β secretion | Significant reduction | [2] |

| H9C2 Cardiomyocytes | Dehydrocorydaline (10 µg/mL) on LPS-induced cells | IL-6 secretion | Significant reduction | [2] |

| H9C2 Cardiomyocytes | Dehydrocorydaline (10 µg/mL) on LPS-induced cells | TNF-α secretion | Significant reduction | [2] |

Western Blot Analysis of TRAF6 and p-NF-κB p65:

-

Cell Lysis: H9C2 cells are treated with varying concentrations of dehydrocorydaline and/or LPS. Cells are then harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against TRAF6, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., GAPDH).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify band intensities.

ELISA for Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α):

-

Sample Collection: Cell culture supernatants from H9C2 cells treated with dehydrocorydaline and/or LPS are collected.

-

Assay Procedure: The concentrations of IL-1β, IL-6, and TNF-α in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions. This typically involves adding the samples to wells pre-coated with capture antibodies, followed by the addition of detection antibodies, a substrate solution, and a stop solution.

-

Data Analysis: The optical density is measured at 450 nm using a microplate reader. A standard curve is generated using recombinant cytokines to determine the concentrations in the samples.

Suppression of the MAPK/ERK Signaling Pathway

Dehydrocorydaline has demonstrated inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, which is frequently dysregulated in cancer. In melanoma cell lines, DHC was shown to inactivate the MEK1/2-ERK1/2 cascade, leading to cell cycle arrest and inhibition of cell proliferation, migration, and invasion.[4][5][6]

| Cell Line | Treatment | Parameter | Value | Reference |

| A375 Melanoma Cells | Dehydrocorydaline (48h) | IC50 (Cell Proliferation) | 39.73 µM | [4] |

| MV3 Melanoma Cells | Dehydrocorydaline (48h) | IC50 (Cell Proliferation) | 42.34 µM | [4] |

| PIG1 Normal Melanocytes | Dehydrocorydaline (48h) | IC50 (Cell Proliferation) | 262.6 µM | [4] |

| A375 & MV3 Cells | Dehydrocorydaline (20, 40, 80 µM) | p-MEK1/2, p-ERK1/2 | Dose-dependent decrease | [4] |

Western Blot Analysis of MEK/ERK Phosphorylation:

-

Cell Treatment and Lysis: A375 and MV3 melanoma cells are treated with various concentrations of dehydrocorydaline for specified time points. Cells are then lysed as described in the TRAF6/NF-κB protocol.

-

Protein Quantification, SDS-PAGE, and Transfer: Standard procedures are followed as previously described.

-

Antibody Incubation and Detection: Membranes are incubated with primary antibodies against phospho-MEK1/2, total MEK1/2, phospho-ERK1/2, total ERK1/2, and a loading control. Following incubation with HRP-conjugated secondary antibodies, bands are visualized and quantified.

Cell Proliferation (MTT) Assay:

-

Cell Seeding: Melanoma cells are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of dehydrocorydaline concentrations for 48 hours.

-

MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Modulation of the JAK1-STAT3 and TGF-β/SMAD Pathways

Preliminary evidence suggests that dehydrocorydaline also influences the JAK1-STAT3 and TGF-β/SMAD signaling pathways. In human chondrocytes treated with TNF-α, DHC was found to inhibit the phosphorylation of JAK1 and STAT3.[7][8] Furthermore, in the context of fibroblast activation, a key process in fibrosis, DHC has been implicated in the inhibition of the TGF-β/SMAD pathway.[9][10]

| Cell Line | Treatment | Target | Effect | Reference |

| Human Chondrocytes (TNF-α treated) | Dehydrocorydaline (10 µM) | p-JAK1/t-JAK1 ratio | Decreased by 59.28% compared to TNF-α alone | [7] |

| Human Chondrocytes (TNF-α treated) | Dehydrocorydaline (10 µM) | p-STAT3/t-STAT3 ratio | Decreased by 46.78% compared to TNF-α alone | [7] |

Immunofluorescence Staining for p-JAK1 and p-STAT3:

-

Cell Culture and Treatment: Human chondrocytes are cultured on coverslips and treated with TNF-α with or without dehydrocorydaline.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking and Antibody Incubation: Cells are blocked with a suitable blocking buffer (e.g., goat serum) and then incubated with primary antibodies against phospho-JAK1 or phospho-STAT3.

-

Secondary Antibody and Counterstaining: After washing, cells are incubated with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted, and images are captured using a fluorescence microscope.

Effect on Mitochondrial Membrane Potential

Dehydrocorydaline has been observed to affect mitochondrial function. In lipopolysaccharide (LPS)-stimulated macrophages, DHC inhibited the elevation of mitochondrial membrane potential and induced ATP depletion, suggesting a role in modulating cellular bioenergetics under inflammatory conditions.

Mitochondrial Membrane Potential Assay (JC-1 Staining):

-

Cell Treatment: Macrophages are treated with LPS in the presence or absence of dehydrocorydaline. A positive control for mitochondrial depolarization (e.g., CCCP) is typically included.

-

JC-1 Staining: Cells are incubated with the JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

-

Analysis: The fluorescence is measured using a fluorescence microscope or a flow cytometer. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.[11][12][13]

Experimental Workflow Overview

The preliminary investigation into the mechanism of action of dehydrocorydaline typically follows a multi-step experimental workflow, from initial cell-based assays to more complex in vivo models.

Conclusion and Future Directions

The preliminary studies outlined in this technical guide indicate that dehydrocorydaline nitrate exerts its pharmacological effects through the modulation of multiple key signaling pathways, including TRAF6/NF-κB, MAPK/ERK, JAK1-STAT3, and TGF-β/SMAD. Its ability to inhibit pro-inflammatory and pro-fibrotic pathways highlights its therapeutic potential.

Further research is warranted to:

-

Elucidate the precise molecular interactions between dehydrocorydaline and its targets within these pathways.

-

Expand the investigation to other potentially relevant signaling cascades.

-

Conduct comprehensive dose-response studies to establish optimal therapeutic windows.

-

Validate these preclinical findings in more advanced disease models and eventually in clinical trials.

This document serves as a foundational guide for researchers and professionals in the field of drug development, summarizing the current understanding of dehydrocorydaline's mechanism of action and providing a basis for future investigations.

References

- 1. Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydrocorydaline Accelerates Cell Proliferation and Extracellular Matrix Synthesis of TNFα-Treated Human Chondrocytes by Targeting Cox2 through JAK1-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehydrocorydaline Accelerates Cell Proliferation and Extracellular Matrix Synthesis of TNFα-Treated Human Chondrocytes by Targeting Cox2 through JAK1-STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fibroblast-specific TGF-β-Smad2/3 signaling underlies cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocorydaline Nitrate: A Technical Guide to its Therapeutic Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline (DHC), an alkaloid isolated from the tubers of Corydalis yanhusuo, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic targets of dehydrocorydaline, with a focus on its nitrate salt. While much of the existing research centers on dehydrocorydaline itself, the findings are considered broadly applicable to its salt forms. DHC exhibits a range of effects, including anti-inflammatory, analgesic, and chondroprotective properties, making it a promising candidate for further drug development. This document summarizes the key molecular targets, signaling pathways, and experimental evidence supporting its therapeutic potential.

Core Therapeutic Targets and Pharmacological Effects

Dehydrocorydaline exerts its therapeutic effects through the modulation of multiple molecular targets. The primary pharmacological actions of DHC are summarized below, with quantitative data presented for clarity.

Anti-inflammatory and Chondroprotective Effects

DHC has demonstrated significant anti-inflammatory and chondroprotective activities, primarily through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways in inflammatory and cartilage cells.

Quantitative Data on Anti-inflammatory and Anti-proliferative Effects of Dehydrocorydaline

| Cell Line | Treatment | Effect | IC50 Value | Reference |

| A375 (Melanoma) | Dehydrocorydaline | Inhibition of cell proliferation | 39.73 µM | [1] |

| MV3 (Melanoma) | Dehydrocorydaline | Inhibition of cell proliferation | 42.34 µM | [1] |

| PIG1 (Melanocyte) | Dehydrocorydaline | Inhibition of cell proliferation | 262.6 µM | [1] |

| RAW 264.7 (Macrophages) | Dehydrocorydaline + LPS | Inhibition of IL-1β and IL-6 production | Not specified | [2] |

Analgesic Effects

The pain-relieving properties of DHC are attributed to its interaction with several components of the nervous system, including ion channels and neurotransmitter systems.

Key Analgesic Targets of Dehydrocorydaline

| Target | Mechanism of Action | Reference |

| Opioid Receptors | Central antinociceptive effects. | [3] |

| Acetylcholinesterase | Inhibition of this enzyme leads to increased acetylcholine levels, contributing to its analgesic and neuromodulatory properties. | |

| Voltage-gated Sodium Channel Nav1.7 | Inhibition of this channel, which is critically involved in nociceptive signaling. |

Note: Specific Ki values for opioid receptor binding and IC50 values for acetylcholinesterase inhibition by Dehydrocorydaline were not available in the reviewed literature.

Signaling Pathways Modulated by Dehydrocorydaline

Dehydrocorydaline's therapeutic effects are mediated through its influence on several critical intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory cytokines. DHC has been shown to inhibit this pathway. Specifically, in a model of sepsis-induced myocardial injury, DHC was found to decrease the levels of TRAF6 and phosphorylated NF-κB p65, suggesting it acts upstream to prevent NF-κB activation.[4]

Caption: Dehydrocorydaline inhibits the NF-κB signaling pathway.

JAK1-STAT3 Signaling Pathway in Chondrocytes

In the context of osteoarthritis, pro-inflammatory cytokines like TNF-α can induce cartilage degradation. DHC has been shown to protect chondrocytes by inhibiting the JAK1-STAT3 signaling pathway. Treatment with DHC reduces the phosphorylation of both JAK1 and STAT3 in TNF-α-stimulated human chondrocytes.[3]

Caption: Dehydrocorydaline's inhibition of the JAK1-STAT3 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of Dehydrocorydaline.

Determination of Cytokine Production in Macrophages

Objective: To quantify the effect of Dehydrocorydaline on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage-like cells.

Protocol Summary:

-

Cell Culture: RAW 264.7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with varying concentrations of Dehydrocorydaline for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 24 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification: The concentrations of IL-1β and IL-6 in the supernatant are measured using a quantitative enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[2][5][6]

Caption: Workflow for assessing cytokine production.

Western Blot Analysis of JAK1-STAT3 Signaling

Objective: To determine the effect of Dehydrocorydaline on the phosphorylation of JAK1 and STAT3 in TNF-α-treated human chondrocytes.

Cell Line: Primary human chondrocytes.

Protocol Summary:

-

Cell Culture and Treatment: Human chondrocytes are cultured and treated with TNF-α in the presence or absence of Dehydrocorydaline.

-

Protein Extraction: After treatment, total protein is extracted from the cells using a RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total JAK1, phosphorylated JAK1 (p-JAK1), total STAT3, and phosphorylated STAT3 (p-STAT3). An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.[3][7][8]

Caption: Western blot analysis workflow.

Conclusion

Dehydrocorydaline presents a compelling profile as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in inflammation and pain, such as the NF-κB and JAK1-STAT3 pathways, underscores its potential for the treatment of a variety of inflammatory conditions and pain states. The data summarized in this guide highlight the significant anti-inflammatory, anti-proliferative, and chondroprotective effects of this natural compound. Further research is warranted to fully elucidate the therapeutic potential of Dehydrocorydaline nitrate, including more detailed pharmacokinetic and pharmacodynamic studies, and to establish precise quantitative measures of its interaction with all its identified targets. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers and drug development professionals dedicated to advancing the study of this promising molecule.

References

- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydrocorydaline inhibits elevated mitochondrial membrane potential in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydrocorydaline Accelerates Cell Proliferation and Extracellular Matrix Synthesis of TNFα-Treated Human Chondrocytes by Targeting Cox2 through JAK1-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydrocorydaline Accelerates Cell Proliferation and Extracellular Matrix Synthesis of TNFα-Treated Human Chondrocytes by Targeting Cox2 through JAK1-STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 6. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Early-Stage In Vitro Evaluation of Dehydrocorydaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline (DHC), an alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has garnered significant interest for its potential as an anti-tumor agent.[1][2] This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of Dehydrocorydaline, summarizing key findings on its effects on cancer cell proliferation, apoptosis, cell cycle, and migration. The guide details the experimental protocols used in these evaluations and presents quantitative data in a structured format for ease of comparison. Furthermore, it visualizes the elucidated signaling pathways and experimental workflows to facilitate a deeper understanding of DHC's mechanism of action at the cellular level.

Anti-Proliferative and Cytotoxic Effects

Dehydrocorydaline has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. The primary method for assessing these effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells (e.g., MCF-7, A375, MV3, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of Dehydrocorydaline (e.g., 0, 10, 20, 40, 80, 160 μM) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of DHC that inhibits 50% of cell growth) is calculated from the dose-response curve.

Quantitative Data: IC50 Values of Dehydrocorydaline in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |

| A375 | Melanoma | 39.73 | [2] |

| MV3 | Melanoma | 42.34 | [2] |

| PIG1 | Normal Melanocytes | 262.6 | [2] |

Note: The higher IC50 value in the normal cell line (PIG1) suggests a degree of selectivity of DHC for cancer cells.

Induction of Apoptosis

A key mechanism of DHC's anti-tumor activity is the induction of apoptosis, or programmed cell death. This is often investigated through morphological observation, DNA fragmentation analysis, and flow cytometry using Annexin V-FITC/PI staining.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Cells are treated with DHC at various concentrations for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Hoechst 33342 Staining for Nuclear Morphology

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with DHC.

-

Staining: The cells are fixed and then stained with Hoechst 33342 solution.

-

Microscopy: The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells typically exhibit condensed or fragmented nuclei.

Cell Cycle Arrest

Dehydrocorydaline has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is commonly analyzed by flow cytometry after propidium iodide (PI) staining of cellular DNA.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with DHC, harvested, and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Quantitative Data: Effect of Dehydrocorydaline on Cell Cycle Distribution in Melanoma Cells

| Cell Line | Treatment | % of Cells in G0/G1 Phase | Reference |

| A375 | DMSO (Control) | ~55% | [2] |

| A375 | DHC (40 µM) | ~75% | [2] |

| MV3 | DMSO (Control) | ~60% | [2] |

| MV3 | DHC (40 µM) | ~80% | [2] |

Note: The data indicates a significant increase in the percentage of cells arrested in the G0/G1 phase following DHC treatment.[2]

Inhibition of Cell Migration and Invasion

The metastatic potential of cancer cells is a critical target for anti-cancer therapies. DHC has been found to inhibit the migration and invasion of cancer cells, which can be assessed using wound healing and transwell assays.

Experimental Protocol: Wound Healing Assay

-

Cell Monolayer: Cells are grown to confluence in a culture plate.

-

Scratch Wound: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with DHC.

-

Imaging: The wound closure is monitored and photographed at different time points (e.g., 0, 24, 48 hours).

-

Analysis: The rate of wound closure is quantified to assess cell migration.

Experimental Protocol: Transwell Invasion Assay

-

Chamber Setup: Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.

-

Cell Seeding: Cancer cells in serum-free medium containing DHC are seeded into the upper chamber.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The plate is incubated to allow cells to invade through the Matrigel and membrane.

-

Staining and Counting: Non-invading cells are removed from the upper surface of the membrane. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Molecular Mechanisms and Signaling Pathways

The anti-tumor effects of Dehydrocorydaline are underpinned by its modulation of specific molecular signaling pathways. Western blotting is a key technique used to investigate changes in the expression and activation of proteins involved in these pathways.

Experimental Protocol: Western Blotting

-

Protein Extraction: Cells are treated with DHC, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a method such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspases, MEK, ERK, CDK6, Cyclin D1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Dehydrocorydaline

Dehydrocorydaline has been shown to influence several critical signaling pathways involved in cancer progression.

A. Intrinsic Apoptosis Pathway in Breast Cancer Cells (MCF-7)

In MCF-7 breast cancer cells, DHC induces apoptosis through the intrinsic pathway.[1] It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-7 and caspase-8, and subsequent cleavage of PARP, a hallmark of apoptosis.[1]

Caption: DHC-induced intrinsic apoptosis pathway in MCF-7 cells.

B. MEK/ERK Signaling Pathway in Melanoma Cells

In melanoma cells, DHC has been found to inhibit cell proliferation, migration, and invasion by suppressing the MEK1/2-ERK1/2 signaling cascade.[2] This pathway is often constitutively activated in melanoma and drives cancer progression.[2] DHC treatment leads to a reduction in the phosphorylation of both MEK and ERK.[2]

Caption: Inhibition of the MEK/ERK pathway in melanoma by DHC.

C. Cell Cycle Regulation in Melanoma Cells

The inhibition of the MEK/ERK pathway by DHC also impacts cell cycle regulatory proteins. DHC treatment has been shown to downregulate the expression of CDK6 and Cyclin D1, key regulators of the G1 phase of the cell cycle, leading to G0/G1 arrest.[2][3]

Caption: DHC-induced G0/G1 cell cycle arrest in melanoma cells.

D. General Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the early-stage in vitro evaluation of a compound like Dehydrocorydaline.

Caption: General workflow for in vitro evaluation of DHC.

Conclusion

The in vitro evidence strongly suggests that Dehydrocorydaline is a promising candidate for further anti-cancer drug development. Its ability to inhibit cell proliferation, induce apoptosis and cell cycle arrest, and suppress cell migration and invasion across various cancer cell lines highlights its multi-faceted anti-tumor potential. The elucidation of its effects on key signaling pathways, such as the MEK/ERK and intrinsic apoptosis pathways, provides a solid foundation for future preclinical and clinical investigations. This technical guide provides researchers and drug development professionals with a comprehensive overview of the methodologies and key findings from the early-stage in vitro evaluation of Dehydrocorydaline.

References

- 1. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Dehydrocorydaline Nitrate: Protocols for Cell-Based Assays

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrocorydaline (DHC), an alkaloid isolated from Corydalis yanhusuo, has demonstrated significant anti-tumor properties in various cancer cell lines.[1][2][3] This document provides detailed protocols for cell-based assays to evaluate the efficacy of dehydrocorydaline nitrate. The included methodologies cover the assessment of cell viability, cell cycle progression, and apoptosis, along with the underlying signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit cell proliferation and induce cell cycle arrest at the G0/G1 phase.[4] This is achieved by downregulating the expression of key cell cycle regulators such as cyclin-dependent kinase 6 (CDK6) and Cyclin D1.[4] Furthermore, DHC promotes apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[1][5][6] In melanoma cells, DHC has been found to inactivate the MEK1/2-ERK1/2 signaling cascade, thereby inhibiting cell migration and invasion.[4] In non-small cell lung carcinoma, it has been observed to suppress metastasis through the inhibition of matrix metalloproteinases (MMPs) and Bcl-2 signaling.[7]

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| A375 | Melanoma | 39.73 | 48 hours |

| MV3 | Melanoma | 42.34 | 48 hours |

| PIG1 | Normal Melanocytes | 262.6 | 48 hours |

| MDA-MB-231 | Breast Cancer | ~32-56 | 24-48 hours |

| MCF-7 | Breast Cancer | Not explicitly stated, but significant inhibition observed | Not specified |

Note: The IC50 value for MDA-MB-231 is an approximate range derived from viability data presented in the source material.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in Melanoma Cells (A375 & MV3)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Control) | Baseline | Baseline | Baseline |

| 20 µM DHC | Increased | Decreased | No significant change |

| 40 µM DHC | Significantly Increased | Significantly Decreased | No significant change |

| 80 µM DHC | Markedly Increased | Markedly Decreased | No significant change |

Data is presented qualitatively based on reported dose-dependent trends.[4]

Table 3: Apoptosis Induction by this compound in Breast Cancer Cells (MDA-MB-231)

| Treatment | Apoptotic Cells (%) |

| Control | Baseline |

| 50 µM DHC (48h) | Significantly Increased |

This table reflects the qualitative finding that DHC treatment increases the percentage of apoptotic cells.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound

-

Cancer cell lines (e.g., A375, MV3, MDA-MB-231)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[4]

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24 or 48 hours.[1][4]

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value can be determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to analyze the effect of this compound on cell cycle progression.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

PBS (Phosphate-buffered saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed 3 x 10^5 cells in 60-mm dishes and incubate for 24 hours.[4]

-

Treat the cells with the desired concentrations of this compound for 48 hours.[4]

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at 4°C for at least 24 hours.[4]

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.[4][8][9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[1]

Mandatory Visualizations

Caption: Experimental workflow for evaluating the effects of this compound.

References

- 1. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA‑MB‑231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Metastatic Effect of Dehydrocorydaline on H1299 Non-Small Cell Lung Carcinoma Cells via Inhibition of Matrix Metalloproteinases and B Cell Lymphoma 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Application Note and Protocol: Quantitative Analysis of Dehydrocorydaline Nitrate in Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantification of Dehydrocorydaline (DHC) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Dehydrocorydaline is a protoberberine-type alkaloid with various pharmacological activities, making its quantification in biological matrices crucial for pharmacokinetic and drug metabolism studies.[1][2]

Introduction

Dehydrocorydaline, isolated from plants of the Corydalis genus, has demonstrated anti-inflammatory, analgesic, and potential anti-tumor effects. Accurate and sensitive bioanalytical methods are essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical research. This LC-MS/MS method offers high selectivity and sensitivity for the determination of Dehydrocorydaline in plasma.[1][3]

Physicochemical Properties of Dehydrocorydaline

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄NO₄⁺ | [4] |

| Molecular Weight | 366.4 g/mol | [4] |

| IUPAC Name | 2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | [4] |

| CAS Number | 30045-16-0 | [2] |

Experimental Protocol

This protocol is based on a validated method for the determination of Dehydrocorydaline in rat plasma.[1]

-

Dehydrocorydaline Nitrate (Reference Standard)

-

Nitidine Chloride (Internal Standard, IS)[1]

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Water (Ultrapure)

-

Oasis HLB Solid-Phase Extraction (SPE) Cartridges[5]

-

Blank Plasma (from the same species as the study samples)

-

Liquid Chromatography System: An Agilent 1100 system or equivalent, equipped with a vacuum degasser, quaternary pump, and autosampler.[5]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

-

Chromatography Column: Atlantis T3 column (100 mm × 2.1 mm, 5 µm) or equivalent C18 column.[1][5]

-

Stock Solutions (1 mg/mL): Separately dissolve Dehydrocorydaline and Nitidine Chloride (IS) in methanol to prepare 1 mg/mL stock solutions. Store at -80°C.[1]

-

Working Solutions: Prepare working solutions of Dehydrocorydaline and the IS by diluting the stock solutions with 10% acetonitrile.[5]

-

Calibration Standards and Quality Control (QC) Samples: Spike blank plasma with the Dehydrocorydaline working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.[5]

-

To a 200 µL aliquot of plasma, add 50 µL of the internal standard working solution (e.g., 800 ng/mL).[5]

-

Add 200 µL of water and vortex mix for 3 minutes.[5]

-

Centrifuge the sample at 9000 rpm for 10 minutes.[5]

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[5]

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[5]

-

Wash the cartridge sequentially with 1 mL of water and 1 mL of 20% methanol.[1]

-

Elute the analytes with 1 mL of methanol containing 2% formic acid.[1]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the residue in 150 µL of 10% acetonitrile.[1]

-

Inject 30 µL of the reconstituted sample into the LC-MS/MS system.[1]

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Positive Ion Electrospray (ESI+).[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions:

-

Dehydrocorydaline: m/z 366 → [Product Ion]

-

Nitidine Chloride (IS): m/z 348 → [Product Ion] (Note: Specific product ions and collision energies should be optimized for the instrument in use.)

-

-

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method.[1][5][3]

Table 1: Calibration Curve and Sensitivity

| Parameter | Value |

| Linearity Range | 0.625–250 ng/mL |

| Regression Equation | Y = 0.00916X + 0.000813 |

| Correlation Coefficient (r) | 0.9976 |

| Lower Limit of Quantification (LLOQ) | 0.625 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 1.25 | >93.1% | <13.7% |

| Medium | 25.0 | >93.1% | <13.7% |

| High | 250.0 | >93.1% | <13.7% |

Table 3: Extraction Recovery

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) |

| Low | 1.25 | 92.1% - 107% |

| Medium | 25.0 | 92.1% - 107% |

| High | 250.0 | 92.1% - 107% |

Visualizations

Caption: Experimental workflow for Dehydrocorydaline analysis in plasma.

Caption: Logical relationship of key steps in the LC-MS/MS protocol.

References

- 1. LC-MS/MS Determination and Pharmacokinetic Study of Dehydrocorydaline in Rat Plasma after Oral Administration of Dehydrocorydaline and Corydalis yanhusuo Extract | MDPI [mdpi.com]

- 2. Buy Dehydrocorydaline | 30045-16-0 [smolecule.com]

- 3. LC-MS/MS determination and pharmacokinetic study of dehydrocorydaline in rat plasma after oral administration of dehydrocorydaline and Corydalis yanhusuo extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydrocorydaline | C22H24NO4+ | CID 34781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dehydrocorydaline Nitrate: Application Notes and Protocols for Cancer Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Dehydrocorydaline (DHC), an alkaloid isolated from Corydalis yanhusuo, has demonstrated significant anti-tumor properties, making its nitrate salt a compound of interest for cancer research and drug development.[1] These application notes provide a summary of its activity against various cancer cell lines and detailed protocols for assessing its impact on cell proliferation.

Dehydrocorydaline has been shown to inhibit the viability, proliferation, and colony-forming ability of cancer cells.[1] Mechanistically, DHC induces apoptosis and causes cell cycle arrest.[2][3] Its effects are mediated through the modulation of key signaling pathways involved in cell survival and proliferation.[1][2]

Quantitative Data Summary

The inhibitory effects of Dehydrocorydaline on the proliferation of various cancer cell lines have been quantified by determining the half-maximal inhibitory concentration (IC50). A summary of these values is presented below.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| A375 | Melanoma | 39.73 | 48 hours | [2] |

| MV3 | Melanoma | 42.34 | 48 hours | [2] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but significant viability decrease at 20 µM | 24 hours | [1] |

| MCF-7 | Breast Cancer | Dose-dependent inhibition observed | Not specified | [3][4] |

| PIG1 | Normal Melanocytes | 262.6 | 48 hours | [2] |

Note: The nitrate salt of dehydrocorydaline is expected to exhibit similar activity, as the biological effects are attributed to the dehydrocorydaline cation.

Signaling Pathways Modulated by Dehydrocorydaline

Dehydrocorydaline exerts its anti-cancer effects by targeting multiple signaling pathways. Two prominent pathways are the intrinsic apoptosis pathway and the MEK/ERK signaling cascade.

Caption: Dehydrocorydaline-induced apoptosis pathway.

References

- 1. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells [pubmed.ncbi.nlm.nih.gov]

Efficacy of Dehydrocorydaline in Preclinical Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline (DHC), an alkaloidal component isolated from Rhizoma corydalis, has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects in various preclinical animal models.[1][2][3][4] This document provides detailed application notes and experimental protocols for studying the efficacy of Dehydrocorydaline, with the assumption that "Dehydrocorydaline nitrate" refers to a salt form of the compound where the active moiety is Dehydrocorydaline. The protocols outlined below are based on published studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Application Notes

Dehydrocorydaline has shown therapeutic promise in several disease models:

-

Inflammatory Pain: DHC exhibits significant antinociceptive effects in chemically-induced inflammatory pain models in mice.[2][4] It has been shown to reduce pain behaviors and paw edema, suggesting both central and peripheral analgesic mechanisms.[2][4] The mechanism of action involves the opioid receptor system and the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]

-

Cancer: In oncology research, DHC has been shown to suppress tumor growth in xenograft models of human melanoma.[3] Its anti-tumor activity is attributed to the inhibition of cell proliferation, migration, and invasion, mediated through the suppression of the MEK1/2-ERK1/2 signaling cascade.[3]

-

Neuropathic Pain: Studies have explored the use of DHC in models of neuropathic pain, such as the chronic constriction injury (CCI) model in mice, where it has shown to alleviate pain.[1]

-

Bone Cancer Pain: DHC has been demonstrated to alleviate pain in a mouse model of osteosarcoma, where its effects are associated with the inhibition of the M1 phenotype and promotion of the M2 phenotype of microglia in the spinal cord.[1]

Experimental Protocols

Anti-inflammatory and Analgesic Efficacy

This model is used to screen for peripheral analgesic activity.[5][6]

Materials:

-

Male Kunming mice (18-22 g)

-

Dehydrocorydaline (DHC)

-

0.6% Acetic acid solution

-

Vehicle (e.g., Dimethyl sulfoxide (DMSO) and normal saline)

-

Standard analgesic drug (e.g., Diclofenac sodium)

-

Intraperitoneal (i.p.) injection needles and syringes

-

Observation chambers

Procedure:

-

Acclimatize mice to the laboratory environment for at least one week.

-

Fast the mice for 12 hours before the experiment with free access to water.

-

Divide the mice into groups (n=8-12 per group): Vehicle control, DHC-treated groups (e.g., 3.6, 6, and 10 mg/kg), and a positive control group (e.g., Diclofenac sodium, 20 mg/kg).[4]

-

Administer DHC or the standard drug intraperitoneally (i.p.). Administer the vehicle to the control group.

-

After 30 minutes, administer 0.6% acetic acid solution (10 mL/kg) i.p. to each mouse.

-

Immediately place each mouse in an individual observation chamber.

-

Record the number of writhes (a characteristic behavior involving abdominal constriction and stretching of the hind limbs) for each mouse for 30 minutes, starting 5 minutes after the acetic acid injection.[5][7]

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.[8][9]

Materials:

-

Male Kunming mice (18-22 g)

-

Dehydrocorydaline (DHC)

-

5% Formalin solution

-

Vehicle (e.g., DMSO and normal saline)

-

Standard analgesic drug (e.g., Morphine)

-

Intraperitoneal (i.p.) and intraplantar (i.pl.) injection needles and syringes

-

Observation chambers with a mirror to allow for clear observation of the paws.